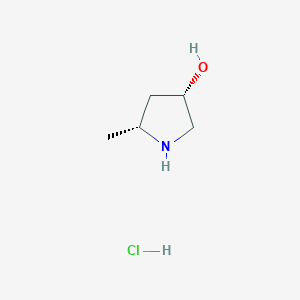

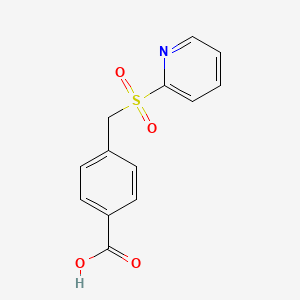

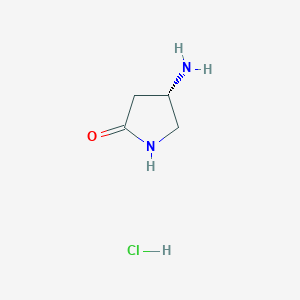

![molecular formula C14H19NO2S B1456462 5-辛基-4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮 CAS No. 773881-43-9](/img/structure/B1456462.png)

5-辛基-4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮

描述

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a chemical compound with the molecular formula C14H19NO2S . It is also known by other names such as 773881-43-9, 5-octylthieno[3,4-c]pyrrole-4,6-dione, and N-n-Octyl-3,4-thiophenedicarboximide .

Synthesis Analysis

The synthesis of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been reported in the literature . An efficient route for the synthesis of 1-iodo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione as a key intermediate to build new electron-deficient monomers and related conjugated polymers has been reported .Molecular Structure Analysis

The molecular structure of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been verified by 1 H-NMR and elemental analysis . The molecular weights were determined by gel permeation chromatography .Chemical Reactions Analysis

The chemical reactions involving 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have been studied. For instance, it has been used as a monomer for the synthesis of conjugated copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have been analyzed. It has a molecular weight of 265.37 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 7 .科学研究应用

合成和表征

合成路线:已经开发出合成 1-碘-5-辛基-4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮的有效路线,这是创建缺电子单体和相关共轭聚合物的关键中间体 (Berrouard et al., 2011)。

衍生物表征:已经合成和表征了各种衍生物,例如供体-受体共轭聚合物,揭示了宽吸收带和改进的空穴迁移率等性质 (Liu et al., 2015)。

聚合和应用

电聚合:已经合成了含有噻吩并[3,4-c]吡咯-4,6-二酮的单体并进行了电聚合,研究重点是它们的氧化还原和光学性质,显示了在电致变色应用中的潜力 (Çakal et al., 2020)。

光伏特性:衍生自 5-辛基-4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮的共聚物显示出有前景的光伏特性,适用于太阳能电池应用,其中一些共聚物的能量转换效率超过 2% (Fu et al., 2013)。

材料特性和优化

增强稳定性和发光性:已经探索了诸如引入五氟苯基基团之类的改性,以增强共聚物的热稳定性和发光特性,使其成为聚合物发光二极管的潜在候选者 (Wang et al., 2014)。

定制光电特性:通过改变聚合物中的电子受体部分,光电特性得到了定制,实现了宽光谱吸收和低带隙等特性,这对于电子学应用非常重要 (Goker et al., 2020)。

未来方向

属性

IUPAC Name |

5-octylthieno[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-8-15-13(16)11-9-18-10-12(11)14(15)17/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNVUZQWXKLEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CSC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736478 | |

| Record name | 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

CAS RN |

773881-43-9 | |

| Record name | 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione in organic solar cells?

A1: 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is often incorporated as an electron-deficient building block in conjugated polymers used for organic solar cells. [, , ] These polymers, typically classified as donor materials, work in conjunction with acceptor materials (like PC71BM) to absorb light and generate electricity.

Q2: How does the structure of polymers incorporating 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione influence their performance in solar cells?

A2: The structure of these polymers significantly impacts their light absorption properties, charge carrier mobility, and overall device performance. For instance, the choice of donor unit paired with 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can affect the polymer's absorption spectrum. [] Additionally, modifications like fluorination of the acceptor polymer can significantly enhance power conversion efficiency by influencing energy levels and blend morphology. []

Q3: What are the advantages of using 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione based polymers in organic solar cells?

A3: Polymers incorporating this compound can exhibit broad absorption bands, contributing to efficient light harvesting. [] They can also achieve promising hole mobilities, facilitating efficient charge transport within the device. [] Notably, these polymers have demonstrated potential for green-selective organic photodiodes, exhibiting narrow absorption bands and high detectivity. []

Q4: Are there any challenges associated with using 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione based polymers in organic solar cells?

A4: While promising, challenges remain in optimizing the performance and stability of these materials. Researchers are actively investigating strategies to enhance the power conversion efficiency and long-term stability of devices incorporating these polymers. [, ] This includes exploring different device architectures, optimizing processing conditions, and understanding the degradation pathways of these materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

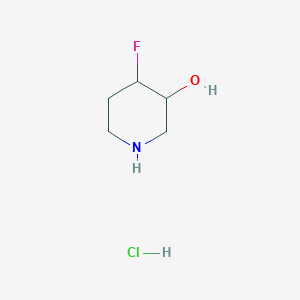

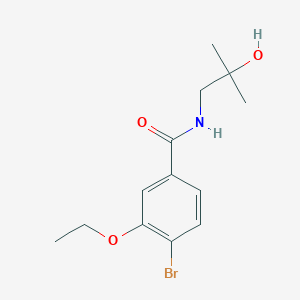

![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

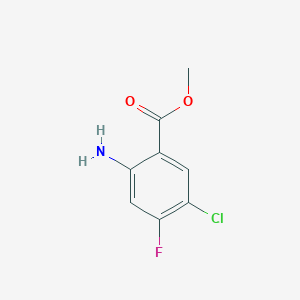

![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)

![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)

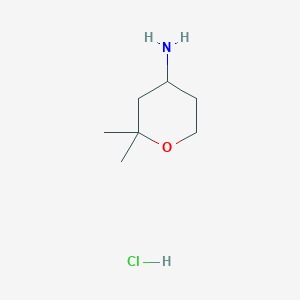

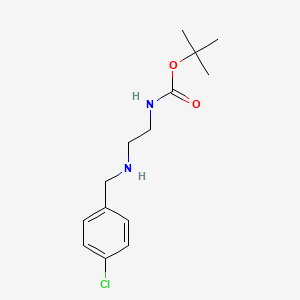

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)

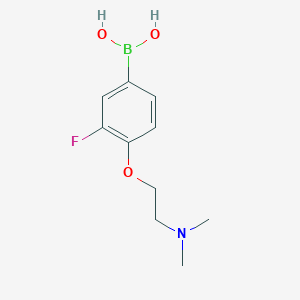

![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)